molecular formula C21H21NO3 B6503509 N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide CAS No. 1421475-58-2

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide

Cat. No.: B6503509
CAS No.: 1421475-58-2
M. Wt: 335.4 g/mol
InChI Key: NARKKFPOZRNUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a hydroxy group, and a methoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors

Mode of Action

It’s known that similar compounds can bind with high affinity to multiple receptors . The interaction between the compound and its targets can lead to changes in the cellular processes, but the specifics of these interactions require further investigation.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

Similar compounds have been found to exhibit linear pharmacokinetics in animal models . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Compounds with similar structures have been found to exhibit a wide range of therapeutic activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide can be influenced by various environmental factors. For instance, it is recommended to store similar compounds in a cool and dry place, away from direct sunlight . Other factors such as pH, temperature, and the presence of other substances can also affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-25-20-12-5-4-10-18(20)21(24)22-14-13-19(23)17-11-6-8-15-7-2-3-9-16(15)17/h2-12,19,23H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARKKFPOZRNUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.